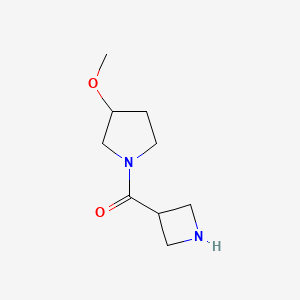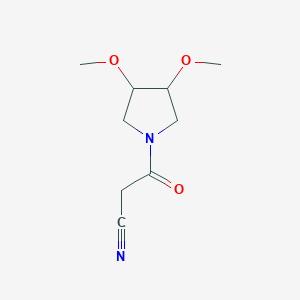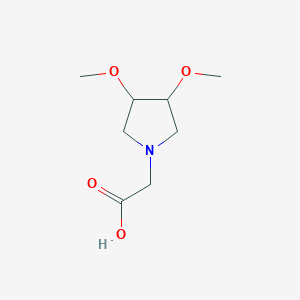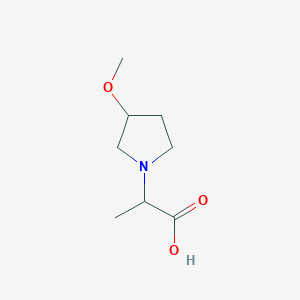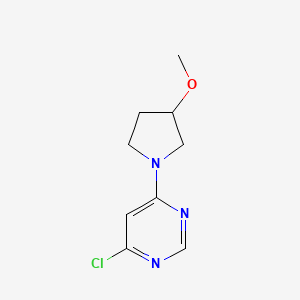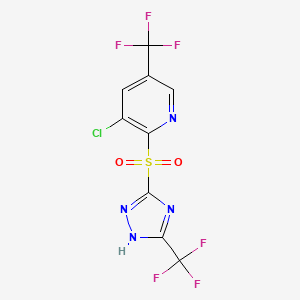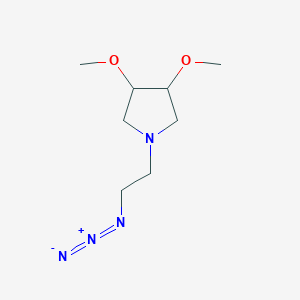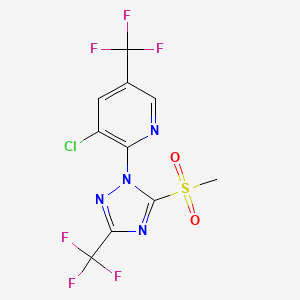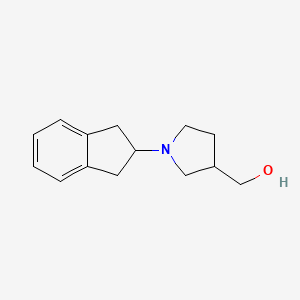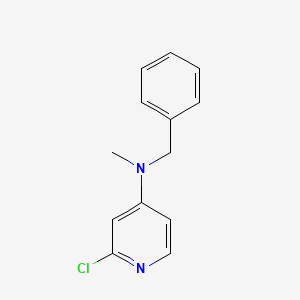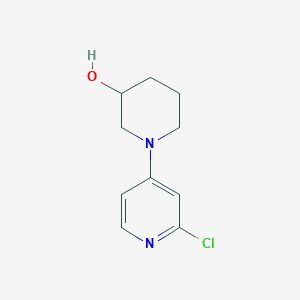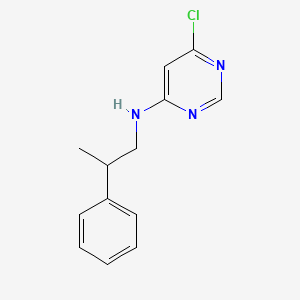
4-amino-6-cloro-N-(2-fenilpropil)pirimidina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de pirimidina, incluyendo la 4-amino-6-cloro-N-(2-fenilpropil)pirimidina, han sido estudiados por sus potenciales propiedades anticancerígenas . Por ejemplo, imatinib, Dasatinib y nilotinib son fármacos basados en pirimidina y tratamientos bien establecidos para la leucemia .
Aplicaciones Antimicrobianas y Antibacterianas
Las pirimidinas son compuestos heterocíclicos comunes que se encuentran en muchos productos naturales, así como en fármacos sintéticos con actividades antibacterianas y antimicrobianas . La introducción de una nueva cadena lateral hidrofóbica utilizando reactivos de organolitio podría potencialmente mejorar estas propiedades .
Aplicaciones Antifúngicas
También se ha informado que los derivados de pirimidina tienen propiedades antifúngicas . Esto los convierte en un posible candidato para el desarrollo de nuevos fármacos antifúngicos.
Aplicaciones Antiparasitarias
Existe evidencia de que los derivados de pirimidina pueden tener efectos antiparasitarios . Esto sugiere que la this compound podría utilizarse potencialmente en el tratamiento de infecciones parasitarias.
Aplicaciones Cardiovasculares y Antihipertensivas
Los derivados de pirimidina han sido estudiados por sus potenciales efectos cardiovasculares y propiedades antihipertensivas . Esto sugiere que podrían utilizarse potencialmente en el tratamiento de enfermedades cardíacas y presión arterial alta.
Mecanismo De Acción
Mode of Action
6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine interacts with its targets by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production . The disruption of energy production can lead to cell death, making 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine an effective fungicide .
Biochemical Pathways
The primary biochemical pathway affected by 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is the electron transport chain . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in the production of ATP . This disruption can have downstream effects on other biochemical pathways that rely on ATP for energy, potentially leading to cell death .
Pharmacokinetics
Given its molecular weight of 24772 g/mol , it is likely that the compound has good bioavailability
Result of Action
The primary result of the action of 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is the disruption of energy production within cells, leading to cell death . This makes the compound an effective fungicide, capable of controlling various fungal pathogens .
Action Environment
The action, efficacy, and stability of 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound’s effectiveness as a fungicide may be affected by the presence of other organisms, the pH of the environment, and temperature
Propiedades
IUPAC Name |
6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)8-15-13-7-12(14)16-9-17-13/h2-7,9-10H,8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGORWHVHCBMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=NC=N1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



